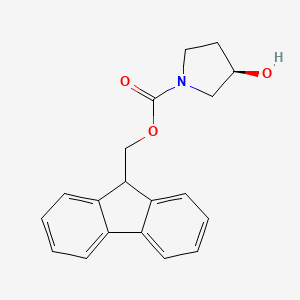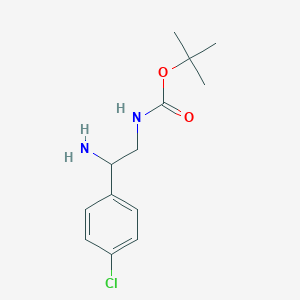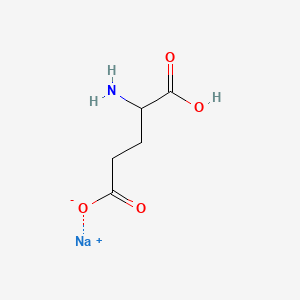
Aquapentacloruro de rutenio(III) dipotásico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium aquapentachlororuthenate (III) is a complex inorganic compound with the chemical formula K₂(RuCl₅)(H₂O). This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Dipotassium aquapentachlororuthenate can be synthesized by reacting ruthenium trichloride (RuCl₃) with potassium chloride (KCl) in the presence of water under controlled conditions.
Industrial Production: On an industrial scale, the compound is produced through similar methods but with optimized reaction conditions to ensure higher yields and purity.
Types of Reactions:
Oxidation: Dipotassium aquapentachlororuthenate can undergo oxidation reactions, often resulting in the formation of higher oxidation state ruthenium compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state ruthenium species.
Substitution: Substitution reactions involve the replacement of chloride ligands with other ligands, such as water or ammonia.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide (H₂O₂) or ozone (O₃).
Reducing agents such as sodium borohydride (NaBH₄).
Substitution reactions typically require the presence of a suitable ligand and appropriate solvent conditions.
Major Products Formed:
Oxidation: Potassium pentachlororuthenate (III) oxide.
Reduction: Potassium aquapentachlororuthenate (II).
Substitution: Potassium aquapentachlororuthenate with different ligands.
Aplicaciones Científicas De Investigación
Dipotassium aquapentachlororuthenate has several applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its use in medical imaging and as a therapeutic agent.
Industry: It is utilized in industrial processes for the synthesis of other ruthenium-based compounds and materials.
Mecanismo De Acción
Target of Action
It’s known that many ruthenium compounds interact with various biological molecules, including proteins and dna .
Biochemical Pathways
Ruthenium compounds are often involved in redox reactions and can influence various biochemical processes .
Result of Action
Its use in the electrodeposition of catalyst films suggests it may play a role in facilitating chemical reactions .
Análisis Bioquímico
Biochemical Properties
Dipotassium aquapentachlororuthenate plays a significant role in biochemical reactions, particularly in catalysis. It interacts with enzymes and proteins, facilitating various biochemical processes. For instance, it has been used in the electrodeposition of bifunctional catalyst films, such as PtRu on nanoporous TiO₂ substrates . The compound’s interaction with enzymes and proteins can alter their activity, leading to changes in biochemical pathways.
Cellular Effects
Dipotassium aquapentachlororuthenate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, dipotassium aquapentachlororuthenate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to specific sites on enzymes or other proteins can modulate their activity, resulting in altered biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dipotassium aquapentachlororuthenate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is soluble in water and has a relatively stable structure, which allows it to maintain its activity over extended periods .
Dosage Effects in Animal Models
The effects of dipotassium aquapentachlororuthenate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity. At higher doses, it can lead to toxic or adverse effects, impacting overall cellular function and health .
Metabolic Pathways
Dipotassium aquapentachlororuthenate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, dipotassium aquapentachlororuthenate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
Dipotassium aquapentachlororuthenate’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical activity .
Comparación Con Compuestos Similares
Potassium pentachloronitrosylruthenate
Ruthenium trichloride
Potassium aquapentachlororuthenate (II)
Potassium aquapentachlororuthenate with different ligands
This comprehensive overview provides a detailed understanding of dipotassium aquapentachlororuthenate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
dipotassium;pentachlororuthenium(2-);hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.2K.H2O.Ru/h5*1H;;;1H2;/q;;;;;2*+1;;+3/p-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVGBBZEPHUDFZ-UHFFFAOYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5H2K2ORu |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14404-33-2 |
Source


|
| Record name | Dipotassium aquapentachlororuthenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014404332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipotassium aquapentachlororuthenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N4,N4'-Bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1591371.png)

